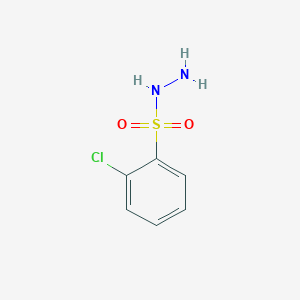

2-Chlorobenzenesulfonohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chlorobenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2S/c7-5-3-1-2-4-6(5)12(10,11)9-8/h1-4,9H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYCJRIKOCVGAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chlorobenzenesulfonohydrazide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of the synthesis of 2-Chlorobenzenesulfonohydrazide from its precursor, 2-chlorobenzenesulfonyl chloride. Sulfonohydrazides are pivotal structural motifs in medicinal chemistry and serve as versatile intermediates in organic synthesis. This document delineates the underlying chemical principles, provides a robust, step-by-step experimental protocol, and emphasizes critical safety and handling procedures. The synthesis involves a nucleophilic substitution reaction between 2-chlorobenzenesulfonyl chloride and hydrazine hydrate, a method widely recognized for its efficiency. This paper aims to equip researchers with the necessary expertise to perform this synthesis safely and effectively, ensuring a high yield and purity of the final product.

Introduction: The Significance of Sulfonohydrazides

Aryl sulfonohydrazides are a class of organic compounds characterized by the -SO₂NHNH₂ functional group. They are prominent in the landscape of drug discovery and development, often serving as key building blocks for synthesizing various heterocyclic compounds with diverse pharmacological activities. Their utility also extends to their role as reagents in organic transformations, such as in the generation of diimide and in the Wolff-Kishner reduction. The specific target of this guide, this compound, is a valuable intermediate for creating more complex molecules, leveraging the reactivity of both the sulfonohydrazide moiety and the chloro-substituted aromatic ring.

Reaction Mechanism and Chemical Principles

The synthesis of this compound from 2-chlorobenzenesulfonyl chloride is a classic example of a nucleophilic acyl substitution reaction at a sulfonyl group.

Mechanism:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of a hydrazine molecule on the electrophilic sulfur atom of the 2-chlorobenzenesulfonyl chloride.

-

Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

-

Acid-Base Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. To neutralize this acid and prevent the protonation of the unreacted hydrazine, a second equivalent of hydrazine is employed as a base.[1][2] This results in the formation of hydrazinium chloride (H₂NNH₃⁺Cl⁻), which is typically soluble in the reaction medium.

The overall stoichiometry of the reaction is:

R-SO₂Cl + 2 H₂NNH₂ → R-SO₂NHNH₂ + H₂NNH₃⁺Cl⁻

Using an excess of hydrazine hydrate not only serves this dual purpose but also helps to drive the reaction to completion.[3]

Materials, Reagents, and Safety

Accurate preparation and adherence to safety protocols are paramount for a successful and safe synthesis.

Reagent and Equipment Specifications

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 2-Chlorobenzenesulfonyl chloride | 2905-23-9 | 211.07 | Corrosive, water-reactive, lachrymator.[4][5] |

| Hydrazine hydrate (80% soln.) | 7803-57-8 | 50.06 (for hydrate) | Toxic, corrosive, suspected carcinogen.[6] |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | Flammable, peroxide-former. |

| Ethyl Acetate | 141-78-6 | 88.11 | Flammable, irritant. |

| Deionized Water | 7732-18-5 | 18.02 | N/A |

| Standard Glassware | N/A | N/A | Round-bottom flask, dropping funnel, condenser, etc. |

| Magnetic Stirrer & Ice Bath | N/A | N/A | For temperature control. |

| Personal Protective Equipment (PPE) | N/A | N/A | Safety goggles, face shield, lab coat, chemical-resistant gloves. |

Critical Safety and Handling Precautions

This synthesis involves hazardous materials and must be conducted within a certified chemical fume hood.

-

2-Chlorobenzenesulfonyl Chloride: This compound is highly corrosive and reacts with moisture, including atmospheric humidity, to release corrosive HCl gas.[7][8] It can cause severe burns to the skin and eyes. Always handle in a dry, inert atmosphere if possible and wear appropriate PPE, including gloves and a face shield.[9]

-

Hydrazine Hydrate: Hydrazine is acutely toxic via inhalation, ingestion, and skin contact. It is also a suspected human carcinogen and is highly corrosive.[6] Ensure there is no possibility of contact with skin or eyes, and work in a well-ventilated fume hood. All waste containing hydrazine must be disposed of according to institutional hazardous waste protocols.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints and explanations to ensure reproducibility and safety.

Step 1: Reaction Setup

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried.

-

Place the flask in an ice-water bath on a magnetic stirrer.

Step 2: Reagent Preparation and Addition

-

In the flask, prepare a solution of hydrazine hydrate (e.g., 2.1 equivalents) in anhydrous tetrahydrofuran (THF).[2] A typical concentration would be around 10 mL of THF per 1 mmol of the limiting reagent.

-

Begin vigorous stirring and allow the solution to cool to between 0 °C and 5 °C.

-

Dissolve 2-chlorobenzenesulfonyl chloride (1 equivalent) in a minimal amount of anhydrous THF and load this solution into the dropping funnel.

-

Add the 2-chlorobenzenesulfonyl chloride solution dropwise to the stirred hydrazine solution over 30-45 minutes. The key is to maintain the internal reaction temperature below 10 °C to minimize side reactions.[3] The addition is exothermic.

Step 3: Reaction and Monitoring

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.[2]

-

A white precipitate (the product and hydrazinium chloride) will likely form during the reaction.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane) until the starting sulfonyl chloride spot disappears.

Step 4: Work-up and Isolation

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Add deionized water to dissolve the hydrazinium chloride salt and any excess hydrazine.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[2] The organic layers contain the desired product.

-

Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Step 5: Purification

-

The resulting crude solid is often of high purity. However, for analytical purposes, it can be further purified.

-

Recrystallization from a suitable solvent system, such as ethanol/water or methanol, is a common method.[3]

-

Alternatively, purification can be achieved via column chromatography on silica gel.[2]

Step 6: Product Characterization

-

Dry the purified white solid product under vacuum.

-

Determine the melting point and compare it with the literature value.

-

Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 2-chlorobenzenesulfonyl chloride is a straightforward and high-yielding reaction when performed with precision and strict adherence to safety protocols. The key to success lies in the careful control of the reaction temperature during the exothermic addition step and the use of at least two equivalents of hydrazine to act as both the nucleophile and the acid scavenger. This guide provides the necessary framework for researchers to confidently incorporate this valuable intermediate into their synthetic programs.

References

-

ResearchGate. (2013, November 19). Synthesize aryl sulfonyl hydrazide can achieved by stirring the mixture of methyl aryl sulphonyl chloride by hydrazine hydrate(99%)in methanol when aryl sulfonyl hydrazide separates out a s solid product. ResearchGate. Available at: [Link]

-

ResearchGate. Synthesis of arenesulfonohydrazides. ResearchGate. Available at: [Link]

- Google Patents. Process for the preparation of arylhydrazine-N-sulfonic acids. Google Patents.

-

ResearchGate. One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. ResearchGate. Available at: [Link]

-

MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI. Available at: [Link]

- Google Patents. Process of preparing organic sulfonyl hydrazides. Google Patents.

-

National Institutes of Health. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. National Institutes of Health. Available at: [Link]

-

Organic Syntheses. Procedure for the synthesis of hydrazones. Organic Syntheses. Available at: [Link]

- Google Patents. Processes for making hydrazides. Google Patents.

-

Der Pharma Chemica. Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide. Der Pharma Chemica. Available at: [Link]

-

Organic Syntheses. p-Toluenesulfonylhydrazide synthesis procedure. Organic Syntheses. Available at: [Link]

- Google Patents. Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. Google Patents.

-

PubChem. 2-Chlorobenzenesulfonyl chloride. PubChem. Available at: [Link]

-

Reddit. Adding acid chloride solution to hydrazine hydrate solution dropwise. Reddit. Available at: [Link]

-

PubMed. Synthesis, Characterization and Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. PubMed. Available at: [Link]

-

ResearchGate. (PDF) Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. ResearchGate. Available at: [Link]

-

Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]

-

NIST WebBook. P-chlorobenzene sulfonic acid, acetylene hydrazide. NIST. Available at: [Link]

-

ResearchGate. (PDF) Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. Available at: [Link]

Sources

- 1. US2830086A - Process of preparing organic sulfonyl hydrazides - Google Patents [patents.google.com]

- 2. Benzenesulfonyl hydrazide synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 76187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-クロロベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. fishersci.com [fishersci.com]

preparation and purification of 2-Chlorobenzenesulfonohydrazide

<An In-Depth Technical Guide to the Preparation and Purification of 2-Chlorobenzenesulfonohydrazide

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a key intermediate in pharmaceutical and chemical research. The document details a robust and validated synthetic protocol, emphasizing the critical parameters that govern reaction yield and purity. Furthermore, it presents a systematic approach to the purification of the crude product, primarily focusing on recrystallization, and outlines analytical techniques for comprehensive characterization and quality control. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the practical and theoretical aspects of handling this important chemical entity.

Introduction: The Significance of this compound

This compound is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the development of novel therapeutic agents. Sulfonohydrazide moieties are prevalent in a variety of biologically active molecules, exhibiting a broad spectrum of pharmacological activities.[1] The presence of the ortho-chloro substituent on the benzene ring imparts specific electronic and steric properties that can modulate the biological activity and pharmacokinetic profile of derivative compounds. A reliable and well-characterized source of high-purity this compound is therefore a prerequisite for successful research and development endeavors in this area.

This guide aims to provide not just a procedural outline, but a deep-seated understanding of the "why" behind each step, empowering the researcher to troubleshoot and adapt the protocols to their specific needs while maintaining the highest standards of scientific integrity.

Synthesis of this compound: A Mechanistic Approach

The most common and efficient method for the synthesis of this compound involves the reaction of 2-chlorobenzenesulfonyl chloride with hydrazine hydrate.[1][2] This nucleophilic substitution reaction is straightforward yet requires careful control of reaction conditions to maximize yield and minimize the formation of byproducts.

Underlying Chemical Principles

The synthesis is predicated on the high reactivity of the sulfonyl chloride group towards nucleophiles. Hydrazine, with its two nucleophilic nitrogen atoms, readily attacks the electrophilic sulfur atom of 2-chlorobenzenesulfonyl chloride. The reaction proceeds via a nucleophilic acyl substitution-type mechanism at the sulfur center.

Reaction Scheme:

A second equivalent of hydrazine is employed to neutralize the hydrochloric acid generated during the reaction, forming hydrazine hydrochloride.[3] This is a critical consideration, as an acidic environment can lead to undesired side reactions and decomposition of the product. The use of an alternative base is possible, but hydrazine itself serves this purpose effectively in this protocol.[3]

Causality Behind Experimental Choices

-

Solvent Selection: Tetrahydrofuran (THF) is an excellent solvent for this reaction. It readily dissolves the 2-chlorobenzenesulfonyl chloride starting material and has a suitable boiling point for controlling the reaction temperature.[2][4]

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (typically between 0 and 10°C) during the addition of the sulfonyl chloride is crucial to prevent the formation of the N,N'-bis(2-chlorobenzenesulfonyl)hydrazine byproduct and other impurities.[4]

-

Stoichiometry: A molar excess of hydrazine hydrate is used to ensure complete consumption of the 2-chlorobenzenesulfonyl chloride and to act as a scavenger for the HCl produced.[2][4]

Visualizing the Synthesis Workflow

Caption: Workflow for the purification of this compound via recrystallization.

Detailed Experimental Protocol: Recrystallization

Materials and Equipment:

-

Crude this compound

-

Ethanol (95%)

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and vacuum flask

-

Filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution hot on a hot plate.

-

Slowly add hot water to the solution until a persistent turbidity is observed.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

-

Once crystal formation appears to be complete, place the flask in an ice bath for 30 minutes to maximize the yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of a cold ethanol/water mixture.

-

Dry the purified crystals under vacuum to a constant weight.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized and purified this compound, a combination of analytical techniques should be employed.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the protons of the hydrazide group. The ¹³C NMR will confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as the N-H and S=O stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive technique for assessing the purity of the compound. A single, sharp peak indicates a high degree of purity. Various methods for the separation of sulfonamides by HPLC have been reported. [5][6]

Tabulated Analytical Data

| Analytical Technique | Expected Results for this compound |

| ¹H NMR (DMSO-d₆) | Aromatic protons (multiplet, ~7.5-8.0 ppm), NH₂ (broad singlet, ~4.5 ppm), NH (broad singlet, ~9.5 ppm) |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons (~127-138 ppm) |

| Mass Spec (ESI+) | [M+H]⁺ at m/z 207.0/209.0 (isotopic pattern for Cl) |

| IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretching), ~1330 & ~1160 (S=O stretching) |

| Melting Point | ~110-114 °C |

| HPLC Purity | >98% |

Conclusion

This guide has provided a detailed and scientifically grounded protocol for the preparation and purification of this compound. By understanding the chemical principles behind each step and adhering to the detailed experimental procedures, researchers can confidently synthesize and purify this important chemical intermediate to a high degree of purity. The implementation of a comprehensive analytical characterization plan ensures the quality and reliability of the final product, which is paramount for its successful application in research and drug development.

References

- Vertex AI Search. (2010).

- Vertex AI Search. (2014). Hydrazine hydrate, 55% (Hydrazine, 35%)

- Nexchem Ltd.

- Arkema.

- Vertex AI Search.

- ResearchGate. (2025).

- Vertex AI Search.

- National Institutes of Health. (2019).

- ResearchGate. (2025). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids | Request PDF.

- NUCLEUS information resources. CLG-SUL4.

- University of York.

- Vertex AI Search.

- ChemicalBook. 2-Chlorobenzenesulfonyl chloride | 2905-23-9.

- Google Patents. US2830086A - Process of preparing organic sulfonyl hydrazides.

- Scholarly. Synthesis and Reactions of Sulphone Hydrazides.

- ResearchGate. (2025).

- ResearchGate. (2025). Recrystallization of sulfathiazole and chlorpropamide using the supercritical fluid antisolvent process | Request PDF.

- Reddit. (2025). Recrystallization for foam like crystals : r/Chempros.

- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

- ChemicalBook. Benzenesulfonyl hydrazide synthesis.

- Chemistry LibreTexts. (2023).

- Sigma-Aldrich. 2-Chlorobenzenesulfonyl chloride 97 2905-23-9.

- ChemScene. 2905-23-9 | 2-Chlorobenzenesulfonyl chloride.

- Organic Syntheses. p-Toluenesulfonylhydrazide - Procedure.

- PubMed. (2024). Synthesis, Characterization and Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides.

- PubChem. 2-Chlorobenzenesulfonyl chloride | C6H4Cl2O2S | CID 76187.

- YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.

-

Royal Society of Chemistry. .

- YouTube. (2023). Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy.

- ResearchGate. (2024). (PDF) Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides.

- Benchchem. Spectroscopic Data Comparison for Different 2-Chlorobenzimidazole Isomers.

- Google Patents. US8110705B2 - Processes for making hydrazides.

- MDPI.

- Vertex AI Search. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.

- Vertex AI Search. (2025). Second-order NMR spectra at high field of common organic functional groups.

- MDPI. The Synthesis and Crystal Structure of Two New Hydrazone Compounds.

- Der Pharma Chemica. Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M(.

- Organic Chemistry Portal.

- ResearchGate. (2025). (PDF)

- Baghdad Science Journal. Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity.

Sources

- 1. scholarly.org [scholarly.org]

- 2. Benzenesulfonyl hydrazide synthesis - chemicalbook [chemicalbook.com]

- 3. US2830086A - Process of preparing organic sulfonyl hydrazides - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chlorobenzenesulfonohydrazide: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Chlorobenzenesulfonohydrazide, a key chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the core chemical and physical properties of this compound, its synthesis, and its emerging applications.

Introduction: The Significance of the Sulfonyl Hydrazide Moiety

The sulfonyl hydrazide functional group is a cornerstone in the synthesis of a diverse array of heterocyclic compounds and has garnered substantial interest for its versatile reactivity and the biological activities exhibited by its derivatives. This compound, in particular, serves as a valuable building block, introducing a reactive hydrazide group and a substituted aromatic ring, which are pivotal for tuning the pharmacological profiles of target molecules. The presence of the chlorine atom on the benzene ring can significantly influence the electronic properties, lipophilicity, and metabolic stability of the final compounds, making it a strategic component in rational drug design.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and research.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 5906-98-9[1] |

| Molecular Formula | C₆H₇ClN₂O₂S |

| Molecular Weight | 206.65 g/mol |

| SMILES | C1=CC=C(C(=C1)S(=O)(=O)NN)Cl |

Physical Properties

Precise experimental data for some physical properties of this compound are not extensively reported in publicly available literature. The following table includes available data and predicted values. It is recommended that users independently verify these properties for their specific applications.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder (typical for related compounds) | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | 356.0 ± 11.0 °C (Predicted) | Alfa Chemical[2][3] |

| Solubility | Sparingly soluble in cold water, more soluble in hot water and some organic solvents (e.g., ethanol, DMF) (qualitative, based on similar compounds) | Smolecule[4] |

| Storage | Keep in a dark place, sealed in a dry, cool environment (2-8°C recommended by some suppliers) | BLD Pharm |

Synthesis of this compound: A Representative Protocol

The synthesis of this compound typically follows a well-established pathway for the preparation of sulfonyl hydrazides: the reaction of a sulfonyl chloride with hydrazine hydrate.

Reaction Pathway

The synthesis involves the nucleophilic attack of hydrazine on the electrophilic sulfur atom of 2-chlorobenzenesulfonyl chloride, leading to the formation of the sulfonohydrazide and hydrochloric acid, which is neutralized by an excess of hydrazine or another base.

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a general representation and may require optimization based on laboratory conditions and desired purity.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve hydrazine hydrate (2.1 equivalents) in a suitable solvent such as tetrahydrofuran (THF).

-

Cooling: Cool the solution to a low temperature, typically between -10°C and 0°C, using an ice-salt bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 2-chlorobenzenesulfonyl chloride (1 equivalent) in THF to the cooled hydrazine hydrate solution via the dropping funnel, ensuring the temperature remains low.

-

Reaction: Stir the mixture at a low temperature for a specified period (e.g., 30 minutes to 2 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding cold water. Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Drug Discovery and Development

While specific studies detailing the biological activities of this compound are limited, its structural motifs are prevalent in a wide range of pharmacologically active compounds. Its primary role is as a key intermediate in the synthesis of more complex molecules.

Precursor to Biologically Active Sulfonamides and Hydrazones

The sulfonyl hydrazide group is a versatile synthon for the construction of various heterocyclic systems and for derivatization to form sulfonyl hydrazones. These classes of compounds have demonstrated a broad spectrum of biological activities.

-

Antimicrobial Agents: Sulfonamide-containing compounds have a long history as antibacterial drugs. The introduction of a chloro-substituted phenyl ring can enhance the antimicrobial profile.

-

Anticancer Agents: Many benzenesulfonamide derivatives have been investigated as potent anticancer agents, targeting various mechanisms including carbonic anhydrase inhibition.

-

Anticonvulsants: Research has shown that benzenesulfonamide derivatives can act as effective anticonvulsant agents through the inhibition of carbonic anhydrase isoforms in the central nervous system.

-

Antidiabetic Agents: Certain sulfonamide derivatives have been explored as alpha-glucosidase inhibitors for the management of diabetes.

The general workflow for utilizing this compound in the synthesis of bioactive compounds is depicted below.

Caption: Drug discovery workflow using this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

-

In case of exposure:

-

Skin contact: Immediately wash with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel compounds for drug discovery. Its unique combination of a reactive sulfonyl hydrazide group and a chloro-substituted aromatic ring makes it an attractive starting material for creating diverse molecular libraries. While there is a need for more comprehensive data on its physical properties and a dedicated safety profile, the established chemistry of sulfonyl hydrazides provides a solid foundation for its application in the development of new therapeutic agents. Researchers are encouraged to explore the synthetic utility of this compound to unlock its full potential in medicinal chemistry.

References

-

Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.). This compound, CasNo.5906-98-9. Retrieved from [Link]

-

Alfa Chemical. (n.d.). Good Price CAS:58594-45-9丨(Z)-13-octadecenal for Sale. Retrieved from [Link]

-

Alfa Chemical. (n.d.). Good Price CAS:58594-45-9丨(Z)-13-octadecenal for Sale. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of 2-Chlorobenzenesulfonohydrazide

Abstract: This technical guide provides a detailed analysis of the predicted spectroscopic data for 2-Chlorobenzenesulfonohydrazide (C₆H₇ClN₂O₂S). In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages foundational principles of spectroscopy and data from analogous structures to offer a robust, predictive interpretation. It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the compound's structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Each section includes theoretical underpinnings, predicted spectral data, detailed protocols for experimental acquisition, and workflow diagrams to ensure both scientific integrity and practical applicability.

Introduction

This compound is an organic compound featuring a 2-chlorinated benzene ring attached to a sulfonohydrazide moiety (-SO₂NHNH₂). As with many halogenated sulfonamides and hydrazides, this molecule holds potential interest in medicinal chemistry and materials science. Accurate structural elucidation is the bedrock of chemical research and development, making a comprehensive understanding of its spectroscopic signature essential.

Spectroscopic techniques such as NMR, IR, and MS provide orthogonal pieces of information that, when combined, confirm molecular structure, purity, and connectivity. This guide addresses a notable gap in the public domain by presenting a detailed, predicted spectroscopic profile of this compound. The predictions herein are grounded in established theory and supported by spectral data from structurally related compounds, providing a reliable framework for researchers who may synthesize or encounter this molecule.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, the precise connectivity of atoms can be determined.

Theoretical Principles & Causality

The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electron-withdrawing groups (like -Cl and -SO₂NHNH₂) deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups cause upfield shifts. Spin-spin coupling, observed as signal splitting, arises from the interaction of non-equivalent nuclei on adjacent atoms, providing direct evidence of connectivity. The number of adjacent non-equivalent protons (n) results in a signal splitting of n+1 (the n+1 rule).

For this compound, the aromatic protons are expected to be in the downfield region (7.5-8.2 ppm) due to the deshielding effects of both the aromatic ring current and the strongly electron-withdrawing sulfonyl and chloro groups. The protons on the hydrazide moiety (-NHNH₂) are exchangeable and their chemical shifts can vary, but they are expected to appear as broad singlets.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on an analysis of substituent effects on the benzene ring. The -SO₂NHNH₂ group is a meta-director and the -Cl is an ortho-, para-director, leading to a complex but predictable splitting pattern for the four aromatic protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 (ortho to -SO₂) | 8.0 - 8.2 | Doublet of doublets (dd) | J_ortho ≈ 8.0, J_meta ≈ 1.5 | 1H |

| H-4 (para to -Cl) | 7.7 - 7.8 | Triplet of doublets (td) | J_ortho ≈ 8.0, J_meta ≈ 1.5 | 1H |

| H-5 (meta to -SO₂) | 7.6 - 7.7 | Triplet of doublets (td) | J_ortho ≈ 8.0, J_meta ≈ 1.5 | 1H |

| H-3 (ortho to -Cl) | 7.5 - 7.6 | Doublet of doublets (dd) | J_ortho ≈ 8.0, J_meta ≈ 1.5 | 1H |

| -SO₂NH NH₂ | 8.5 - 9.5 | Broad Singlet | N/A | 1H |

| -SO₂NHNH₂ | 4.0 - 5.0 | Broad Singlet | N/A | 2H |

Note: The chemical shifts of N-H protons are highly dependent on solvent, concentration, and temperature and may exchange with D₂O.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted based on additive models of substituent effects on the benzene ring. Carbons directly attached to electronegative atoms (C-1, C-2) will be the most downfield.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C-1 (C-SO₂) | 138 - 140 | Attached to sulfur, deshielded. |

| C-2 (C-Cl) | 133 - 135 | Attached to chlorine, deshielded. |

| C-4 | 134 - 136 | Deshielded by resonance/inductive effects. |

| C-6 | 131 - 133 | Deshielded by ortho -SO₂ group. |

| C-3 | 129 - 131 | Shielded relative to other aromatic carbons. |

| C-5 | 127 - 129 | Shielded relative to other aromatic carbons. |

Experimental Protocol for NMR Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[1][2]

-

Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for sulfonamides to better resolve N-H protons.

-

Spectrometer Setup: The experiment should be run on a spectrometer with a field strength of at least 400 MHz.

-

Tuning and Shimming: The probe must be tuned to the frequencies of ¹H and ¹³C, and the magnetic field shimmed to optimize homogeneity and resolution.

-

¹H Acquisition:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' or 'zg90').[3]

-

Relaxation Delay (d1): Set a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest (a value of 5-10 seconds is generally safe for quantitative analysis).[4]

-

Acquisition Time (aq): Set to 2-3 seconds to ensure good digital resolution.[3]

-

Number of Scans (ns): Typically 8 to 16 scans are sufficient for a sample of this concentration.

-

-

¹³C Acquisition:

-

Pulse Program: Use a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Relaxation Delay (d1): A longer delay (10-20 seconds) is often necessary, especially for quaternary carbons, to ensure full relaxation for accurate integration.

-

Number of Scans (ns): A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

NMR Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis.

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Theoretical Principles & Causality

Each type of bond (e.g., N-H, S=O, C=C) vibrates at a characteristic frequency. The frequency depends on the bond strength and the masses of the atoms involved. Stronger bonds and lighter atoms vibrate at higher frequencies (higher wavenumbers). The presence of sharp, characteristic absorption bands in an IR spectrum provides strong evidence for specific functional groups.

For this compound, we expect to see characteristic absorptions for the N-H bonds of the hydrazide, the strong double absorptions for the S=O bonds of the sulfonyl group, vibrations from the aromatic ring, and the C-Cl bond.

Predicted IR Absorption Bands

The following table summarizes the key predicted absorption bands and their corresponding vibrational modes.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Reference |

| 3350 - 3250 | Medium | N-H stretching (asymmetric & symmetric) of -NH₂ | [5] |

| 3250 - 3150 | Medium | N-H stretching of -SO₂NH - | [5] |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretching | [6][7] |

| 1600 & 1475 | Medium-Weak | Aromatic C=C stretching | [7][8] |

| 1350 - 1310 | Strong | S=O asymmetric stretching | [5] |

| 1160 - 1140 | Strong | S=O symmetric stretching | [5] |

| 915 - 895 | Medium | S-N stretching | [5] |

| 800 - 600 | Strong | C-Cl stretching | [9] |

| 770 - 735 | Strong | C-H out-of-plane bending (ortho-disubstituted) | [8] |

Experimental Protocol for IR Acquisition (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[10][11]

-

Drying: Dry spectroscopic grade Potassium Bromide (KBr) in an oven at ~110°C for at least 2 hours to remove any absorbed water, which has strong IR absorptions.[10] Store in a desiccator.

-

Sample Preparation: Weigh approximately 1-2 mg of the sample and 100-200 mg of the dried KBr.[11]

-

Grinding: Add the sample and KBr to an agate mortar and pestle. Grind the mixture thoroughly for several minutes to create a fine, homogeneous powder.[12] This minimizes light scattering.

-

Pellet Formation: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes.[12][13] This should form a thin, transparent or translucent pellet.

-

Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

IR Analysis Workflow Diagram

Caption: Workflow for FT-IR spectroscopic analysis via KBr pellet method.

Section 3: Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, valuable structural information.

Theoretical Principles & Causality

In a mass spectrometer, molecules are ionized, most commonly by adding a proton to form [M+H]⁺ in electrospray ionization (ESI). These ions are then separated by their m/z ratio. By inducing fragmentation (tandem MS or MS/MS), the molecular ion breaks apart at its weakest bonds. The resulting fragment ions provide a "fingerprint" that helps to piece together the molecular structure.

For this compound, key fragmentation pathways are expected to include the loss of the SO₂ group, a characteristic fragmentation for arylsulfonamides, and cleavages around the hydrazine moiety.[14][15] The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing ion, with a second peak at M+2 that is approximately one-third the intensity of the main peak, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

Predicted Mass Spectrum (Positive ESI Mode)

-

Molecular Formula: C₆H₇ClN₂O₂S

-

Monoisotopic Mass: 221.9917 g/mol

Predicted Molecular and Fragment Ions:

| m/z (for ³⁵Cl) | Predicted Ion / Neutral Loss | Rationale | Reference |

| 223.0 | [M+H]⁺ | Protonated molecular ion. | - |

| 225.0 | [M+2+H]⁺ | Isotopic peak due to ³⁷Cl. | - |

| 159.0 | [M+H - SO₂]⁺ | Characteristic loss of sulfur dioxide. | [15] |

| 144.0 | [M+H - SO₂ - NH]⁺ | Subsequent loss from the hydrazine. | [16] |

| 111.0 | [C₆H₄Cl]⁺ | Chlorophenyl cation. | [17] |

| 77.0 | [C₆H₅]⁺ | Phenyl cation (loss of Cl). | [17] |

Experimental Protocol for LC-MS Analysis

This protocol outlines a standard approach for analyzing a small organic molecule.[18][19]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Dilute this stock solution to a final concentration of ~1-10 µg/mL using the initial mobile phase composition.[20]

-

Chromatography (LC):

-

Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, hold, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode.

-

Full Scan (MS1): Acquire a full scan over a mass range that includes the expected molecular ion (e.g., m/z 50-500) to confirm the [M+H]⁺ ion and its isotopic pattern.

-

Tandem MS (MS/MS): Isolate the precursor ion (m/z 223.0) and apply collision-induced dissociation (CID) energy to generate a fragment ion spectrum. This confirms the structure based on the predicted fragmentation pattern.

-

Mass Spectrometry Workflow Diagram

Caption: Workflow for LC-MS/MS structural analysis.

Conclusion

This guide provides a comprehensive, predictive overview of the key spectroscopic data for this compound. By integrating theoretical principles with data from analogous compounds, we have constructed a reliable spectral profile encompassing ¹H NMR, ¹³C NMR, IR, and MS. The detailed methodologies and workflows presented herein offer a self-validating system for any researcher undertaking the synthesis and characterization of this compound, ensuring that experimental results can be confidently interpreted and validated against this authoritative framework.

References

-

Hu, W., et al. (2013). "Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides". Journal of the American Society for Mass Spectrometry, 24(9), 1436–1446. [Link]

-

Hu, W., et al. (2013). "Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides". Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Sun, Y., et al. (2007). "Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry". Journal of the American Chemical Society. Available at: [Link]

-

Olori, A., Di Pietro, P., & Campopiano, A. (2021). "Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis". International Journal of Scientific and Academic Research. Available at: [Link]

-

Kintek Press. "What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency". Kintek Press. Available at: [Link]

-

Kintek Solutions. "How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows". Kintek Solutions. Available at: [Link]

-

Campopiano, A., et al. (2021). "PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS". International Journal of Scientific & Academic Research. Available at: [Link]

-

Shimadzu Corporation. "KBr Pellet Method". Shimadzu. Available at: [Link]

-

Jia, L., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement". Journal of Mass Spectrometry, 43(8), 1047-56. [Link]

-

Gu, M., & Chen, Y. (2013). "Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates". Journal of visualized experiments : JoVE, (78), 50571. [Link]

-

Hu, W., et al. (2015). "Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions". Journal of Mass Spectrometry. Available at: [Link]

-

Tecan Group Ltd. "How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep". Tecan Blog. Available at: [Link]

-

Stone, J. (2018). "A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology". Spectroscopy Europe. Available at: [Link]

-

University of Liverpool. "Sample Preparation Protocol for Open Access MS". Mass Spectrometry Research Facility. Available at: [Link]

-

Benoit, F., & Holmes, J. L. (1969). "Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones". Organic Mass Spectrometry. Available at: [Link]

-

Harvey, D. J. (2011). "The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates". Mass Spectrometry Reviews, 30(2), 231-271. [Link]

-

Northern Illinois University. "Typical IR Absorption Frequencies For Common Functional Groups". Department of Chemistry and Biochemistry. Available at: [Link]

-

University of Colorado Boulder. "Table of Characteristic IR Absorptions". Department of Chemistry. Available at: [Link]

-

University of California, Los Angeles. "IR Spectroscopy Tutorial: Aromatics". Department of Chemistry & Biochemistry. Available at: [Link]

-

LGC Group. (2013). "Guide to achieving reliable quantitative LC-MS measurements". LGC. Available at: [Link]

-

Al-Masoudi, N. A., et al. (2020). "The mass spectrum and fragmentation pattern of hydrazone 1". ResearchGate. Available at: [Link]

-

University of Cambridge. "Quantitative NMR Spectroscopy". Department of Chemistry. Available at: [Link]

-

Reynolds, W. F., & Burns, D. C. (2018). "Acquiring 1H and 13C Spectra". In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Available at: [Link]

-

University of Wisconsin-Madison. (2020). "Optimized Default 1H Parameters". Chemistry Department NMR Facility. Available at: [Link]

-

The Organic Chemistry Tutor. (2021). "108 Problem Solving Predicting NMR Spectra of Molecule". YouTube. Available at: [Link]

-

Science Ready. "Mass Spectrometry Fragmentation Patterns – HSC Chemistry". Science Ready. Available at: [Link]

-

LibreTexts Chemistry. (2024). "15.7: Spectroscopy of Aromatic Compounds". Available at: [Link]

-

Kim, H., et al. (2022). "Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database". Scientific Reports, 12(1), 20286. [Link]

-

Liu, X. (2021). "6.3 IR Spectrum and Characteristic Absorption Bands". LibreTexts Chemistry. Available at: [Link]

-

Wishart Research Group. "CASPRE - 13C NMR Predictor". University of Alberta. Available at: [Link]

-

Dahlin, J. L., et al. (2014). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination". Journal of Medicinal Chemistry. [Link]

-

Wishart Research Group. "PROSPRE - 1H NMR Predictor". University of Alberta. Available at: [Link]

-

Dahlin, J. L., et al. (2014). "Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination". Journal of Medicinal Chemistry, 57(22), 9295–9296. [Link]

-

LibreTexts Chemistry. (2023). "Mass Spectrometry - Fragmentation Patterns". Available at: [Link]

-

ACD/Labs. "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor". Advanced Chemistry Development. Available at: [Link]

-

LibreTexts Chemistry. (2020). "20.3: Predicting a 1H-NMR Spectrum From The Structure". Available at: [Link]

-

Abraham, R. J., et al. "PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES". The University of Liverpool Repository. Available at: [Link]

-

Liu, H., et al. (2007). "estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols and thiols". Journal of the Serbian Chemical Society. Available at: [Link]

-

Scribd. "Predict 13C Carbon NMR Spectra". Available at: [Link]

-

LibreTexts Chemistry. (2021). "6.3: IR Spectrum and Characteristic Absorption Bands". Available at: [Link]

-

Royal Society of Chemistry. "Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides". Available at: [Link]

-

Al-Amiery, A. A., et al. (2012). "Synthesis and characterization of some sulfonamide dervatives". International Journal of Applied Chemistry. Available at: [Link]

-

ResearchGate. "IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹.". Available at: [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. rsc.org [rsc.org]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 11. shimadzu.com [shimadzu.com]

- 12. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 13. scienceijsar.com [scienceijsar.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. tecan.com [tecan.com]

- 19. spectroscopyeurope.com [spectroscopyeurope.com]

- 20. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-Depth Technical Guide to the Solubility and Stability of 2-Chlorobenzenesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzenesulfonohydrazide is a sulfonamide derivative containing a hydrazide functional group. Compounds within this chemical class are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The solubility and stability of such a molecule are paramount physicochemical properties that dictate its suitability for formulation, its shelf-life, and its ultimate bioavailability. This guide provides a comprehensive technical overview of the critical factors governing the solubility and stability of this compound, supported by field-proven methodologies for their assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various environments. Key properties are summarized below:

| Property | Value/Information | Source |

| Molecular Formula | C7H7ClN2O2S | PubChem[1] |

| Molecular Weight | 191.64 g/mol | Sigma-Aldrich |

| CAS Number | 6961-82-6 | Sigma-Aldrich |

| Appearance | White to off-white crystalline solid | (General observation for similar compounds) |

| pKa | (Predicted) The sulfonamide proton is weakly acidic, while the hydrazide moiety has a basic character. The exact pKa values would require experimental determination. | N/A |

The presence of both a hydrophobic chlorophenyl group and polar sulfonamide and hydrazide moieties suggests a solubility profile that will be highly dependent on the solvent system.

Solubility Profile of this compound

The solubility of a compound is a critical parameter in drug development, influencing everything from route of administration to formulation strategies. The isothermal saturation method is a common technique for determining solubility.[2]

General Solubility Characteristics

Based on the structural analogues and the inherent chemical functionalities, the following solubility trends can be anticipated:

-

Aqueous Solubility : Limited solubility in water is expected due to the presence of the hydrophobic 2-chlorophenyl ring.[3]

-

Organic Solvent Solubility : Good solubility is anticipated in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[3]

-

pH-Dependent Solubility : The solubility in aqueous solutions is expected to be pH-dependent. In acidic conditions, the basic hydrazide group can be protonated, potentially increasing solubility. Conversely, in basic conditions, the acidic sulfonamide proton can be removed, forming a salt and also potentially enhancing solubility.[3]

Experimental Determination of Solubility

A robust protocol for determining the solubility of this compound is crucial for accurate characterization.

Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation : Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, methanol, DMSO).

-

Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation : After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

-

Quantification : Dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]

Workflow for Solubility Determination

Caption: Workflow for equilibrium solubility determination.

Stability of this compound

Assessing the stability of a drug candidate is a non-negotiable aspect of pharmaceutical development, ensuring its safety and efficacy over time. Stability studies are typically conducted under various stress conditions to identify potential degradation pathways.[6]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. The hydrazide functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.[7][8] The stability of hydrazone linkages, which are structurally related, is highly pH-dependent.[9] Generally, hydrazones are more stable at neutral pH and more labile in acidic environments.[7][10]

Expected Degradation Profile:

-

Acidic pH : Acid-catalyzed hydrolysis is expected to be a significant degradation pathway.[7][8]

-

Neutral pH : The compound is likely to be most stable around neutral pH.[9]

-

Basic pH : Base-catalyzed hydrolysis may also occur, although the rate might differ from that under acidic conditions.

Thermal Stability

Thermal degradation studies are essential to determine the compound's stability during manufacturing processes (like drying) and long-term storage at various temperatures. The decomposition of hydrazines can be influenced by temperature, pressure, and heating rate.[11] Analytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can be employed to investigate thermal degradation.[12]

Photostability

Many drug substances are sensitive to light, which can lead to degradation and the formation of photoproducts that may be inactive or even toxic.[13] Photostability testing, as outlined in the ICH Q1B guideline, is a crucial part of stability assessment.[14] This involves exposing the compound to a combination of visible and UV light to evaluate its intrinsic photostability characteristics.[14][15]

Experimental Protocol for Forced Degradation Studies

A forced degradation study is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.

Protocol 2: Forced Degradation Study

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions :

-

Acidic Hydrolysis : Treat the stock solution with 0.1 N HCl and heat at a controlled temperature (e.g., 60-80°C) for a defined period.

-

Basic Hydrolysis : Treat the stock solution with 0.1 N NaOH at a controlled temperature.

-

Oxidative Degradation : Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.

-

Thermal Degradation : Expose a solid sample of the compound to dry heat (e.g., 80-100°C). Also, heat a solution of the compound.

-

Photolytic Degradation : Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[14]

-

-

Sample Analysis : At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

Data Interpretation and Reporting

The data generated from solubility and stability studies should be meticulously documented and interpreted.

Solubility Data

Solubility data should be reported in a clear and concise table, typically in units of mg/mL or µg/mL.

Table 1: Illustrative Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | < 0.1 |

| 0.1 N HCl | 25 | 0.5 - 1.0 |

| PBS (pH 7.4) | 25 | < 0.1 |

| 0.1 N NaOH | 25 | 1.0 - 2.0 |

| Ethanol | 25 | > 10 |

| DMSO | 25 | > 50 |

(Note: These are hypothetical values for illustrative purposes and must be determined experimentally.)

Stability Data

The results of the forced degradation studies should be summarized to indicate the percentage of degradation under each condition. The chromatograms from the HPLC analysis are critical for demonstrating the specificity of the analytical method.

Table 2: Illustrative Forced Degradation Data for this compound

| Stress Condition | Duration | Degradation (%) | Number of Degradants |

| 0.1 N HCl, 80°C | 24 h | 15% | 2 |

| 0.1 N NaOH, 80°C | 24 h | 10% | 1 |

| 3% H2O2, RT | 24 h | 5% | 1 |

| Dry Heat, 100°C | 48 h | 8% | 1 |

| Photolytic | 1.2 million lux hours | < 2% | 0 |

(Note: These are hypothetical values for illustrative purposes and must be determined experimentally.)

The degradation kinetics, such as the order of the reaction and the half-life, can be calculated from the stability data to predict the shelf-life of the compound under specific storage conditions.[6]

Conclusion

A thorough understanding and experimental determination of the solubility and stability of this compound are fundamental prerequisites for its successful development as a potential therapeutic agent. The methodologies and insights provided in this guide offer a robust framework for researchers and scientists to characterize this molecule effectively. By systematically evaluating its behavior in various solvents and under different stress conditions, drug development professionals can make informed decisions regarding formulation design, analytical method development, and appropriate storage conditions, ultimately ensuring the quality, safety, and efficacy of the final drug product.

References

-

Vertex AI Search, "4-Chlorobenzohydrazide - Solubility of Things," accessed on 2024-10-27. 3

-

BenchChem, "Technical Support Center: pH-Dependent Stability and Hydrolysis of Hydrazone Linkages," accessed on 2024-10-27. 9

-

National Center for Biotechnology Information, "2-Chlorobenzohydrazide | C7H7ClN2O | CID 79883 - PubChem," accessed on 2024-10-27.

-

ICH, "STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - Q1B," accessed on 2024-10-27.

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.

-

Journal of Chemical & Engineering Data, "Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents," accessed on 2024-10-27.

-

Baertschi, S. W., et al. (2015). Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 2: Topical Drug Product. Journal of Pharmaceutical Sciences, 104(9), 2688-2701.

-

Ahmad, I., et al. (2013). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2013, 1-18.

-

ResearchGate, "Hydrolytic Stability of Hydrazones and Oximes," accessed on 2024-10-27.

-

Der Pharma Chemica, "Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M," accessed on 2024-10-27.

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526.

-

Machoň, O., et al. (2016). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 21(11), 1563.

-

Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 235, 1039-1046.

-

Gudmundsdottir, A. V., et al. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate research, 344(3), 278–284.

-

Qi, X. Y., et al. (1988). Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. Analytical biochemistry, 175(1), 139–144.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services, Public Health Service.

-

IUPAC, "Solubility Data Series," accessed on 2024-10-27.

-

de Andrade, F. I., et al. (2015). Thermal Degradation of Sucralose: A Combination of Analytical Methods to Determine Stability and Chlorinated Byproducts. Scientific reports, 5, 9598.

-

ResearchGate, "Analytical methods for determination of benzodiazepines. A short review," accessed on 2024-10-27.

-

Bäsler, L., et al. (2020). Thermal degradation of lead halide perovskite surfaces. Chemical Communications, 56(3), 358-361.

-

ResearchGate, "Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity," accessed on 2024-10-27.

-

ResearchGate, "Stability of Hydralazine Hydrochloride in Both Flavored and Nonflavored Extemporaneous Preparations," accessed on 2024-10-27.

-

Chenoweth, K., et al. (2009). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. The Journal of physical chemistry. A, 113(31), 8751–8763.

-

Pandey, S., et al. (2022). Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. Journal of AOAC International, 105(4), 979–985.

-

Molecules, "Review of Characteristics and Analytical Methods for Determination of Thiabendazole," accessed on 2024-10-27.

-

MDPI, "The Synthesis and Crystal Structure of Two New Hydrazone Compounds," accessed on 2024-10-27.

-

ResearchGate, "Chemical stability of chlorine dioxide in the presence of prochloraz manganese," accessed on 2024-10-27.

-

Ueda, K., et al. (2011). Stability of amorphous drug, 2-benzyl-5-(4-chlorophenyl)-6-[4-(methylthio)phenyl]-2H-pyridazin-3-one, in silica mesopores and measurement of its molecular mobility by solid-state (13)C NMR spectroscopy. International journal of pharmaceutics, 410(1-2), 61–67.

-

SciTePress, "Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS," accessed on 2024-10-27.

-

ResearchGate, "Which solvent will dissolve hydrazones of 2, 4 -dinitrophenyl hydrazine?," accessed on 2024-10-27.

-

Sigma-Aldrich, "2-Chlorobenzenesulfonamide," accessed on 2024-10-27.

Sources

- 1. 2-Chlorobenzohydrazide | C7H7ClN2O | CID 79883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thermal degradation of sucralose: a combination of analytical methods to determine stability and chlorinated byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. database.ich.org [database.ich.org]

- 15. Implications of In-Use Photostability: Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 2: Topical Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]

reaction of 2-chlorobenzenesulfonyl chloride with hydrazine hydrate

An In-depth Technical Guide to the Synthesis of 2-Chlorobenzenesulfonyl Hydrazide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chlorobenzenesulfonyl hydrazide through the . Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, outlines critical safety considerations, and discusses the applications of the resulting compound. Our focus is on elucidating the causality behind experimental choices to ensure both reproducibility and a deep understanding of the chemical process.

Introduction: Significance of Sulfonyl Hydrazides

Sulfonyl hydrazides are a pivotal class of organic compounds that serve as versatile building blocks in synthetic organic chemistry and medicinal chemistry.[1] Their unique structural motif, featuring a sulfonyl group attached to a hydrazine moiety, allows for their transformation into a wide array of valuable heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles.[2] These heterocyclic systems are core scaffolds in numerous pharmacologically active molecules, exhibiting a broad spectrum of biological activities such as antimicrobial, antitumor, and anti-inflammatory properties.[2][3]

The specific target of this guide, 2-chlorobenzenesulfonyl hydrazide, is a valuable intermediate for introducing the 2-chlorobenzenesulfonyl group into molecules, a common strategy in the design of novel therapeutic agents. This guide provides the necessary expertise to perform this synthesis efficiently and safely.

Core Principles and Reaction Mechanism

The synthesis of 2-chlorobenzenesulfonyl hydrazide from 2-chlorobenzenesulfonyl chloride and hydrazine hydrate is a classic example of a nucleophilic acyl substitution at a sulfur center.

The Mechanism: The reaction proceeds via a nucleophilic attack by the terminal nitrogen atom of hydrazine on the highly electrophilic sulfur atom of the 2-chlorobenzenesulfonyl chloride. The sulfonyl group's oxygen atoms are strongly electron-withdrawing, rendering the sulfur atom susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating the reaction.

A critical aspect of this synthesis is the stoichiometry. Two equivalents of hydrazine hydrate are required for every one equivalent of the sulfonyl chloride.[4]

-

First Equivalent (Nucleophile): One molecule of hydrazine acts as the nucleophile, forming the desired S-N bond.

-

Second Equivalent (Base): The reaction liberates one equivalent of hydrochloric acid (HCl). A second molecule of hydrazine acts as a base to neutralize this HCl, forming hydrazine hydrochloride (N₂H₅⁺Cl⁻). This is crucial because if left unneutralized, the HCl would protonate the unreacted hydrazine, rendering it non-nucleophilic and halting the reaction.

The overall reaction can be summarized as follows: ArSO₂Cl + 2 H₂NNH₂ → ArSO₂NHNH₂ + H₂NNH₃⁺Cl⁻

This choice to use hydrazine as both reactant and base is an efficient design, though other non-nucleophilic bases could be employed. The reaction is typically performed at low temperatures to control its exothermic nature and minimize the formation of side products, such as the symmetrical N,N'-di-(2-chlorobenzenesulfonyl)hydrazide.

Comprehensive Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. The causality for each step is explained to provide field-proven insight.

3.1. Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | CAS No. | Key Properties |

| 2-Chlorobenzenesulfonyl chloride | 211.07 | 2905-23-9 | Corrosive, flammable, water-reactive[5][6] |

| Hydrazine hydrate (~80% soln.) | 50.06 | 7803-57-8 | Toxic, carcinogen, corrosive, combustible[7] |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 109-99-9 | Flammable, peroxide-former |

| Ethyl acetate | 88.11 | 141-78-6 | Flammable, irritant |

| Deionized Water | 18.02 | 7732-18-5 | N/A |

| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | Hygroscopic |

| Equipment | |||

| Three-necked round-bottom flask | |||

| Mechanical stirrer | |||

| Dropping funnel | |||

| Thermometer | |||

| Ice-salt bath | |||

| Separatory funnel | |||

| Rotary evaporator | |||

| Büchner funnel and filtration flask |

3.2. Step-by-Step Synthesis Procedure

-

Step 1: Reaction Setup and Reagent Preparation

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, add a solution of 80% hydrazine hydrate (4.7 mL, ~0.1 mol, 2.1 eq) to 100 mL of tetrahydrofuran (THF).[8]

-

Causality: THF is an excellent solvent for both reactants and does not react with them. Using an excess of hydrazine ensures the complete consumption of the more expensive sulfonyl chloride and effectively neutralizes the HCl byproduct.[8][9]

-

-

Step 2: Controlled Reaction Conditions

-

Cool the stirred hydrazine solution to -10°C to 0°C using an ice-salt bath.

-

Causality: The reaction is highly exothermic. Low temperatures are essential to prevent uncontrolled temperature spikes, which can lead to the formation of undesired side products and potential safety hazards.

-

-

Step 3: Addition of Sulfonyl Chloride

-

Dissolve 2-chlorobenzenesulfonyl chloride (10.0 g, 0.047 mol, 1.0 eq) in 20 mL of THF and place it in the dropping funnel.

-

Add the sulfonyl chloride solution dropwise to the cold, stirred hydrazine solution over approximately 30-45 minutes. Maintain the internal reaction temperature below 5°C throughout the addition.

-

Causality: Slow, dropwise addition is the most critical parameter for controlling the reaction's exothermicity and ensuring a high yield of the desired monosubstituted product.

-

-

Step 4: Reaction Completion

-

After the addition is complete, continue stirring the mixture at 0°C for an additional 30 minutes.[8] The formation of a white precipitate (hydrazine hydrochloride) will be observed.

-

Allow the reaction mixture to slowly warm to room temperature and stir for another hour.

-

Causality: This extended stirring period ensures the reaction proceeds to completion.

-

-

Step 5: Product Isolation and Work-up

-

Transfer the reaction mixture to a separatory funnel containing 100 mL of deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

-

Causality: The extraction separates the organic product from the water-soluble hydrazine hydrochloride salt and excess hydrazine. The washing steps remove any remaining water-soluble impurities.

-

-

Step 6: Drying and Purification

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-chlorobenzenesulfonyl hydrazide as a white solid.

-

Causality: Drying removes residual water, which could interfere with subsequent steps or product stability. Recrystallization is a highly effective method for purifying solid organic compounds to a high degree.

-

Workflow Visualization

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of 2-chlorobenzenesulfonyl hydrazide.

Safety and Hazard Management: A Trustworthiness Pillar

Adherence to strict safety protocols is non-negotiable. Both primary reactants pose significant health risks.

-